2,4,6-Cycloheptatrien-1-one, 4-isopropyl-

説明

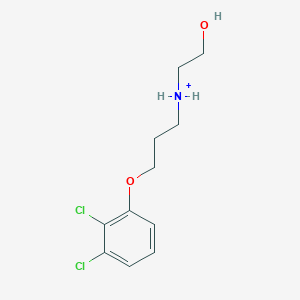

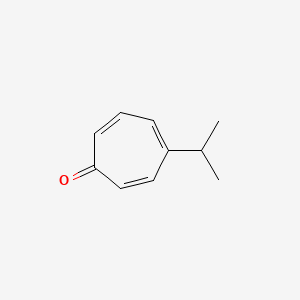

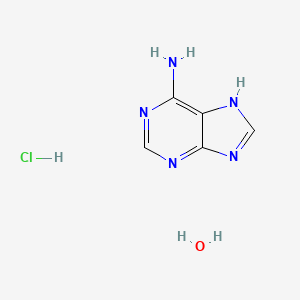

“2,4,6-Cycloheptatrien-1-one, 4-isopropyl-” is a cyclic ketone . It is also known as 4-Isopropyltropone . The compound consists of a ring of seven carbon atoms with three conjugated alkene groups and a ketone group .

Molecular Structure Analysis

The molecular formula of “2,4,6-Cycloheptatrien-1-one, 4-isopropyl-” is C10H12O . It consists of a seven-membered carbon ring with three conjugated alkene groups and a ketone group .Chemical Reactions Analysis

Tropone, a related compound, undergoes ring contraction to benzoic acid with potassium hydroxide at elevated temperature . It reacts in electrophilic substitution, for instance with bromine, but the reaction proceeds through the 1,2-addition product and is not an electrophilic aromatic substitution . Tropone derivatives also react in nucleophilic substitution very much like in nucleophilic aromatic substitution .Physical And Chemical Properties Analysis

The compound has a density of 1.0±0.1 g/cm3, a boiling point of 250.6±7.0 °C at 760 mmHg, and a flash point of 100.5±13.1 °C . It has a molar refractivity of 45.1±0.3 cm3, a polar surface area of 17 Å2, and a molar volume of 150.7±3.0 cm3 .科学的研究の応用

Thermal Isomerization and Shock Wave Studies

The thermal unimolecular isomerization reactions of isopropyl-cycloheptatriene have been studied over a temperature range of 900–1400 K in shock waves, providing insights into falloff behavior and collision effects in large molecules. This research is crucial for understanding the high pressure rate constants and specific rate constants in photoactivation experiments (Astholz, Troe, & Wieters, 1979).

Chemical Synthesis and Valence Isomerization

A study demonstrated the use of the Buchner reaction for synthesizing nitrogen heterocyclic scaffolds involving cycloheptatriene. The research highlighted the fast valence isomerization at room temperature, contributing to the field of organic chemistry and molecular synthesis (Galenko et al., 2021).

Vibrational Excitation and Energy Transfer

Research on vibrationally highly excited isopropyl-cycloheptatriene molecules focused on collisional energy loss and energy transfer in various bath gases, providing valuable data for the understanding of molecular dynamics at high vibrational states (Hippler, Troe, & Wendelken, 1983).

High-Pressure Reactions and Stability Studies

The high-pressure Diels–Alder reaction of cycloheptatriene with C60 was studied, leading to the formation of cycloadducts with improved thermal stability. This research contributes significantly to the field of high-pressure chemistry and the study of fullerene reactions (Liu et al., 1994).

Enantioselective Synthesis in Biochemistry

Enzymatic asymmetrization techniques were used to synthesize 6-cycloheptene-1,3,5-triol derivatives from cycloheptatriene, illustrating the application of cycloheptatrienes in enantioselective synthesis, a crucial aspect of modern biochemistry (Johnson, Gołębiowski, Mcgill, & Steensma, 1991).

Optical and Electronic Property Tuning

Research on manganese(I) sesquifulvalene complexes with cycloheptatriene derivatives demonstrated the tuning of electronic and optical properties through ligand manipulation, a significant contribution to the field of organometallic chemistry and materials science (Tamm, Grzegorzewski, Steiner, Jentzsch, & Werncke, 1996).

特性

IUPAC Name |

4-propan-2-ylcyclohepta-2,4,6-trien-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O/c1-8(2)9-4-3-5-10(11)7-6-9/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWPWMAJDSLSRIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=CC(=O)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Nezukone | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,3-Bis[(3,4,5-Trihydroxybenzoyl)Oxy]Naphthalene](/img/structure/B1663738.png)

![4-butoxy-N-[2-(4-methoxyphenyl)-4-oxo-1,2-dihydroquinazolin-3-yl]benzamide](/img/structure/B1663743.png)